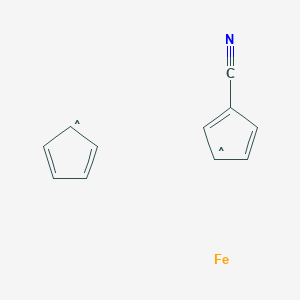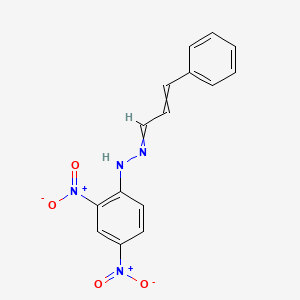
NEODYMIUM TELLURIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium Telluride (NdTe) is a compound of neodymium (II) and telluride . The oxidation number of neodymium in neodymium telluride is 2 . The geometry of neodymium is 6 coordinate: octahedral . The prototypical structure is NaCl (rock salt) .
Synthesis Analysis
A study has shown that NdTe hollow shells can be fabricated hydrothermally and then thermally vaporized on Ni foam for water-splitting in alkaline media . This process is substantially more energy-efficient than other methods of creating metal-containing catalytic structures . Another method involves a simple hydrothermal technique for selectively synthesizing neodymium telluride hollow shell-type structures .
Molecular Structure Analysis
The molecular structure of NdTe is based on a 6 coordinate: octahedral geometry . The prototypical structure is similar to NaCl (rock salt) . The density of the glass system was determined by Archimedes method .
Chemical Reactions Analysis
Neodymium metal has been recovered from Nd-Fe-B magnet by a chemical reaction . The reaction involves an electrolysis process (electrowinning) using a media composed of 10–64 wt% of NdF3 in LiF at 860 °C in a controlled O2 and H2O environment .
Physical And Chemical Properties Analysis
Neodymium is a lustrous, silvery metal that tarnishes in air . It is hard, somewhat malleable, and has a bright, silvery metallic luster . Tellurium has a trigonal crystal lattice with inherent structural anisotropy . It is multifunctional, e.g., semiconducting, photoconductive, thermoelectric, piezoelectric, etc., for applications in electronics, sensors, optoelectronics, and energy devices .
Safety And Hazards
Neodymium magnets are the strongest, most powerful magnets on earth and the surprisingly strong force between them may catch you off guard at first . They can disrupt various electronic equipment, leading to various hazardous repercussions . They are brittle and will peel, chip, crack or shatter if allowed to slam together . They are not toys and should be kept away from children .
Orientations Futures
The large-scale production of TMT nanosheets means that they can now become available for fundamental research, device prototyping and, eventually, industrial applications . They have considerable potential as active materials in catalysis, energy storage (in batteries, capacitors and the like) and beyond . They have even been found to display interesting quantum phenomena, such as quantum oscillations and giant magnetoresistance .
Propriétés
Numéro CAS |
12035-35-7 |
|---|---|
Nom du produit |
NEODYMIUM TELLURIDE |
Formule moléculaire |
Nd2Te3 |
Poids moléculaire |
671.28 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



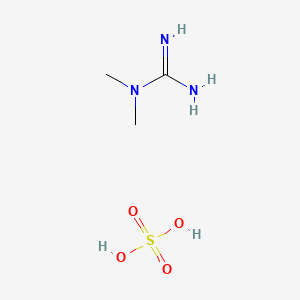
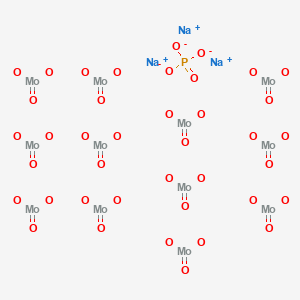

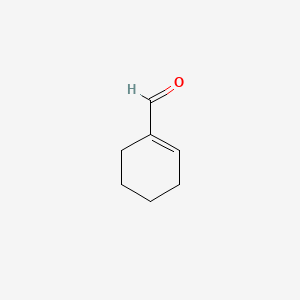
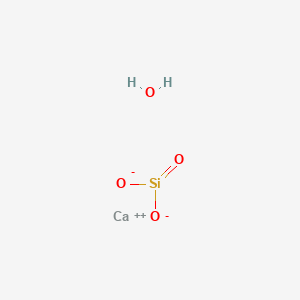
![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)
